

Comparative Efficacy of Antitumor Agent-130 in Cisplatin-Resistant Tumors

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Compound of Interest

Compound Name: Antitumor agent-130

Cat. No.: B12381229

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This guide provides a comparative analysis of the investigational compound **Antitumor agent-130** against standard-of-care and other emerging therapies for cisplatin-resistant tumors. The data presented is based on preclinical and clinical findings for the p53-reactivating molecule APR-246 (eprenetapopt), which serves as a proxy for **Antitumor agent-130**.

Executive Summary

Cisplatin resistance is a major clinical challenge, often linked to mutations in the tumor suppressor gene p53. **Antitumor agent-130** offers a novel mechanistic approach by restoring wild-type p53 function, leading to apoptosis and overcoming resistance. This guide presents preclinical and clinical data comparing **Antitumor agent-130** with standard cytotoxic agents and a PARP inhibitor, highlighting its potential to re-sensitize resistant tumors to chemotherapy.

Preclinical Efficacy Comparison

The in vitro efficacy of **Antitumor agent-130** was evaluated against cisplatin and the PARP inhibitor olaparib in cisplatin-sensitive and -resistant ovarian cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC₅₀, μM) in Ovarian Cancer Cell Lines

Cell Line	p53 Status	Cisplatin IC50 (μM)	Antitumor agent-130 (APR-246) IC50 (μM)	Olaparib IC50 (μM)
A2780 (sensitive)	Wild-type	3.7 ± 0.67	~20 (in combination)	Not specified
A2780-CP20 (resistant)	Mutant	52 ± 11	3.2 ± 0.8 (in combination with cisplatin)	Not specified
OVCAR-3 (resistant)	Mutant	8.3 ± 0.2	2.6 ± 0.9 (in combination with cisplatin)	Not specified
Kuramochi (resistant)	Mutant	Not specified	Not specified	Sensitive
W1 (sensitive)	Mutant (BRCA2)	Not specified	Not specified	Sensitive
W1CR (resistant)	Mutant (BRCA2)	Not specified	Not specified	Resistant

Data for APR-246 reflects its use in combination with cisplatin to demonstrate re-sensitization[1].

In preclinical xenograft models of cisplatin-resistant ovarian cancer, **Antitumor agent-130** in combination with cisplatin demonstrated significant tumor growth inhibition.

Table 2: In Vivo Antitumor Activity in Cisplatin-Resistant Xenograft Models

Treatment Group	Tumor Model	Efficacy Endpoint	Result
Antitumor agent-130 (APR-246) + Cisplatin	A2780-CP20 Ovarian Cancer	Tumor Growth Inhibition	Significant reduction in tumor growth compared to cisplatin alone
Olaparib	BRCA-mutated Pancreatic Cancer PDX	Tumor Growth Inhibition	Significant tumor growth inhibition in sensitive models[2]
Cisplatin	NCI-H526 SCLC	Tumor Growth	Cessation of exponential growth at 3.0 mg/kg

Clinical Performance Comparison

Clinical data for **Antitumor agent-130** (eprenetapopt) and alternative therapies in platinum-resistant/refractory settings are summarized below.

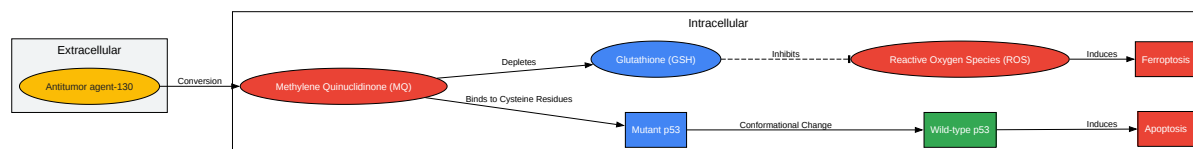
Table 3: Clinical Trial Outcomes in Platinum-Resistant/Refractory Cancers

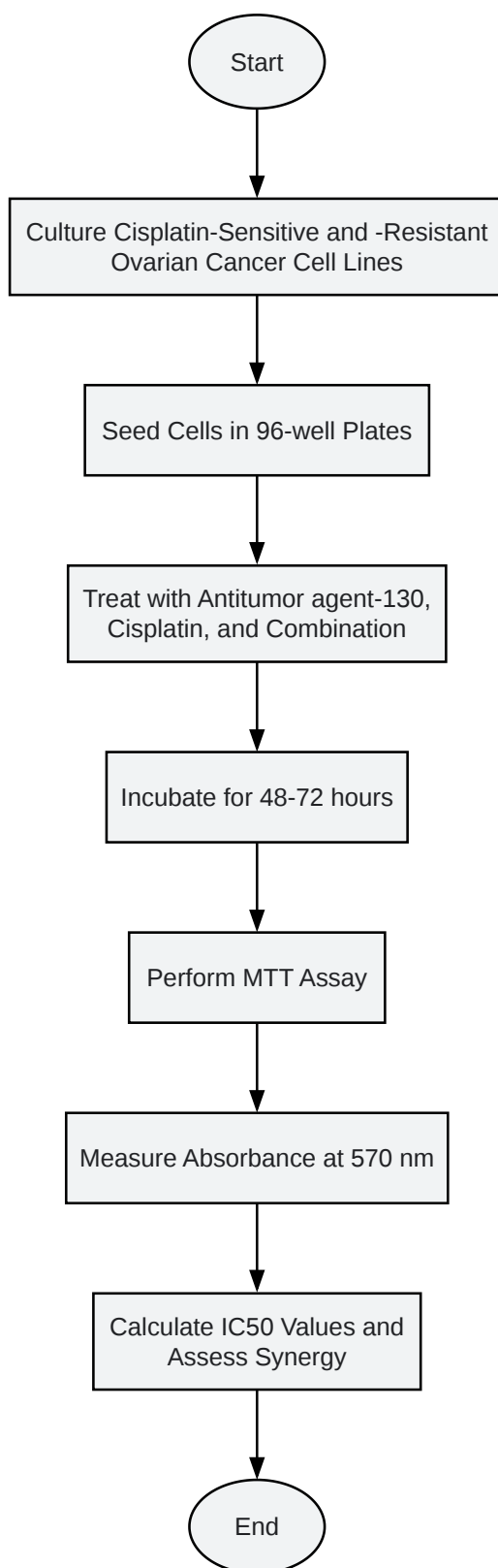
Therapy	Cancer Type	Trial Phase	Overall Response Rate (ORR)	Median Progression-Free Survival (PFS)	Median Overall Survival (OS)
Antitumor agent-130 (eprenetapopt) + Azacitidine	TP53-mutant MDS/AML	Phase 2	77%	Not Reported	12.1 months[3]
Paclitaxel	Platinum-Resistant Ovarian Cancer	Phase 3	~20%[4]	3.5 months	11.9 - 13.14 months[5]
Topotecan	Platinum-Resistant Ovarian Cancer	Phase 2	20.3%[6]	5.7 months (for responders) [6]	Not Reported
Bevacizumab + Chemotherapy	Platinum-Resistant Ovarian Cancer	Phase 3 (AURELIA)	27.3%	6.7 months[5]	Not Reported to be significantly improved[5]
Olaparib	BRCA-mutated Platinum-Sensitive Relapsed Ovarian Cancer	Phase 3 (SOLO3)	72.2%	13.4 months	34.9 months[7][8]

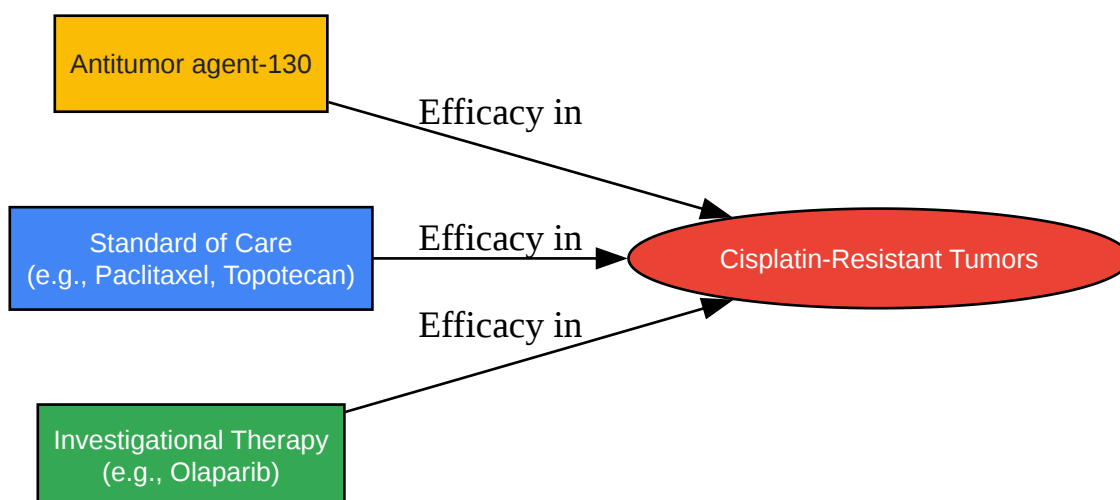
Signaling Pathway and Experimental Workflow

Mechanism of Action of Antitumor agent-130

Antitumor agent-130 is a prodrug that converts to the active compound methylene quinuclidinone (MQ). MQ restores the wild-type conformation of mutant p53 by binding to cysteine residues. This reactivation of p53 leads to the induction of apoptosis in cancer cells. Additionally, MQ depletes intracellular glutathione, increasing reactive oxygen species (ROS) and inducing ferroptosis.







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